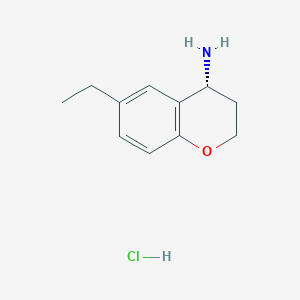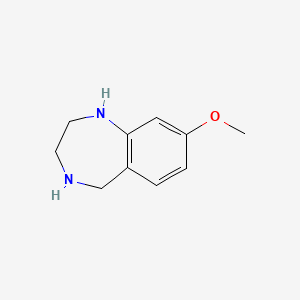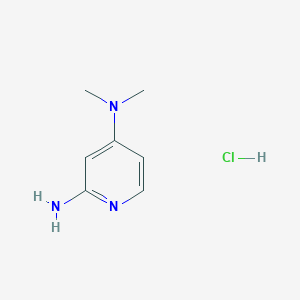
8-Chloro-1-cyclopropyl-1,2,3,4-tetrahydroquinoxaline
Overview
Description
8-Chloro-1-cyclopropyl-1,2,3,4-tetrahydroquinoxaline: is a chemical compound with the molecular formula C₁₁H₁₃ClN₂ and a molecular weight of 208.69 g/mol . This compound is characterized by its unique structure, which includes a chloro group, a cyclopropyl group, and a tetrahydroquinoxaline core. It is primarily used for research purposes in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Chloro-1-cyclopropyl-1,2,3,4-tetrahydroquinoxaline typically involves the following steps:
Formation of the Quinoxaline Core: The quinoxaline core can be synthesized through the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound under acidic conditions.
Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via cyclopropanation reactions, often using reagents like diazomethane or cyclopropylcarbinol.
Chlorination: The chloro group can be introduced through chlorination reactions using reagents such as thionyl chloride or phosphorus pentachloride.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, or alkoxides.
Major Products Formed:
Oxidation: Formation of quinoxaline derivatives with additional oxygen-containing functional groups.
Reduction: Formation of tetrahydroquinoxaline derivatives with reduced functional groups.
Substitution: Formation of substituted quinoxaline derivatives with various functional groups replacing the chloro group.
Scientific Research Applications
Chemistry: 8-Chloro-1-cyclopropyl-1,2,3,4-tetrahydroquinoxaline is used as a building block in the synthesis of more complex organic molecules
Biology and Medicine: In biological and medical research, this compound is investigated for its potential pharmacological properties. It may serve as a lead compound in the development of new drugs targeting specific biological pathways.
Industry: In the industrial sector, this compound can be used in the development of specialty chemicals and advanced materials. Its unique structure makes it a valuable component in the synthesis of high-performance polymers and other materials.
Mechanism of Action
The mechanism of action of 8-Chloro-1-cyclopropyl-1,2,3,4-tetrahydroquinoxaline is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. The chloro and cyclopropyl groups may play a role in modulating the compound’s activity and binding affinity to its targets.
Comparison with Similar Compounds
1-Cyclopropyl-1,2,3,4-tetrahydroquinoxaline: Lacks the chloro group, which may result in different chemical and biological properties.
8-Bromo-1-cyclopropyl-1,2,3,4-tetrahydroquinoxaline: Similar structure but with a bromo group instead of a chloro group, which may affect its reactivity and applications.
Uniqueness: 8-Chloro-1-cyclopropyl-1,2,3,4-tetrahydroquinoxaline is unique due to the presence of both the chloro and cyclopropyl groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
5-chloro-4-cyclopropyl-2,3-dihydro-1H-quinoxaline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2/c12-9-2-1-3-10-11(9)14(7-6-13-10)8-4-5-8/h1-3,8,13H,4-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXZXLJSCVFWABV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2CCNC3=C2C(=CC=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![2-[4-(Trifluoromethyl)phenyl]-1,3-thiazole-4-carboxylic acid hydrate](/img/structure/B1430258.png)
![3,3-dibromo-6-chloro-1H,2H,3H-pyrrolo[3,2-c]pyridin-2-one](/img/structure/B1430260.png)
![N'-[6-chloro-4-(trifluoromethyl)pyridin-2-yl]-2-methylbenzohydrazide](/img/structure/B1430261.png)
![(8-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methanol](/img/structure/B1430262.png)


![5,6-dimethyl-10-phenyl-2,9- diazatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3,5,7- tetraen-12-one; ethanol](/img/structure/B1430266.png)
